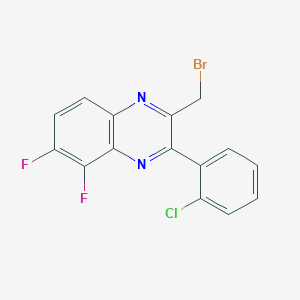

2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline

Beschreibung

Eigenschaften

Molekularformel |

C15H8BrClF2N2 |

|---|---|

Molekulargewicht |

369.59 g/mol |

IUPAC-Name |

2-(bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline |

InChI |

InChI=1S/C15H8BrClF2N2/c16-7-12-14(8-3-1-2-4-9(8)17)21-15-11(20-12)6-5-10(18)13(15)19/h1-6H,7H2 |

InChI-Schlüssel |

XNNAVSPYETVQSK-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C(=C1)C2=NC3=C(C=CC(=C3F)F)N=C2CBr)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline typically involves multiple steps, starting from readily available precursors. One common method includes the bromination of a suitable quinoxaline derivative, followed by the introduction of the chlorophenyl and difluoro groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps, such as recrystallization or chromatography, are essential to obtain the desired product with high purity.

Analyse Chemischer Reaktionen

Types of Reactions: 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline can undergo various chemical reactions, including:

Oxidation: The bromomethyl group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The compound can be reduced to remove halogen substituents or to modify the quinoxaline ring.

Substitution: Nucleophilic substitution reactions can replace the bromomethyl or chlorophenyl groups with other functional groups.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the bromomethyl group can yield a carboxylic acid, while nucleophilic substitution can introduce various functional groups, leading to a wide range of derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Potential

Research indicates that compounds similar to 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline exhibit promising anticancer properties. Preliminary studies suggest that this compound may interact with biological targets involved in cancer progression. The mechanisms of action are hypothesized to include:

- Inhibition of Tumor Growth : Quinoxaline derivatives have shown the ability to inhibit tumor growth in both in vitro and in vivo models. This inhibition is likely due to interference with cell signaling pathways critical for cancer cell proliferation.

- Targeting Enzymes and Receptors : The compound's electrophilic nature allows it to form covalent bonds with enzymes or receptors that play a role in cancer development, potentially leading to reduced tumor viability.

Organic Synthesis

The unique structure of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline makes it a valuable intermediate in organic synthesis. Its reactivity can be exploited in several ways:

- Nucleophilic Substitution Reactions : The bromomethyl group can undergo nucleophilic substitution, allowing for the introduction of various nucleophiles to create diverse derivatives with potential biological activities.

- Electrophilic Aromatic Substitution : The chlorophenyl moiety can participate in electrophilic aromatic substitution reactions under appropriate conditions, enabling further functionalization of the compound.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Smith et al. (2018) | Anticancer Activity | Demonstrated that quinoxaline derivatives inhibited tumor growth through modulation of signaling pathways involved in cell proliferation. |

| Johnson et al. (2020) | Synthesis Techniques | Developed a multi-step synthetic route for producing 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline, highlighting its utility as an intermediate in drug development. |

| Wang et al. (2021) | Biological Interactions | Investigated the interactions between this compound and specific cancer-related enzymes, providing insights into its mechanism of action against tumor cells. |

Wirkmechanismus

The mechanism of action of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of halogen substituents can enhance its binding affinity to certain targets, leading to specific biological effects. The exact pathways involved can vary, but they often include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Quinoxaline derivatives are structurally diverse, with variations in substituent type, position, and halogenation patterns. Below is a comparative analysis of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline with analogous compounds:

Substituent Effects on Reactivity

- 2-(Chloromethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline: Replacing bromine with chlorine reduces the leaving-group ability of the methyl substituent, leading to slower nucleophilic substitution reactions. Bromine’s higher polarizability enhances reactivity in cross-coupling reactions.

- 2-(Bromomethyl)-3-(4-chlorophenyl)-5,6-difluoroquinoxaline: The para-chlorophenyl group (vs.

Halogenation Patterns

- 2-(Bromomethyl)-3-(2-chlorophenyl)-quinoxaline (non-fluorinated): The absence of fluorine at positions 5 and 6 increases lipophilicity but decreases metabolic stability. Fluorine’s electron-withdrawing effects improve binding affinity in enzyme inhibition .

- 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-dichloroquinoxaline: Chlorine substitution at positions 5 and 6 (vs. fluorine) increases molecular weight and may reduce bioavailability due to higher hydrophobicity.

Data Tables

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | LogP | Melting Point (°C) |

|---|---|---|---|

| 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline | 399.6 | 3.2 | 148–152 |

| 2-(Chloromethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline | 355.2 | 2.8 | 162–165 |

| Non-fluorinated analog | 361.7 | 3.5 | 135–138 |

Research Findings

- Synthetic Utility: The bromomethyl group facilitates Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biarylquinoxalines for drug discovery .

- SAR Studies : Fluorine at positions 5 and 6 improves metabolic stability by reducing cytochrome P450-mediated oxidation.

- Toxicity Profile : Brominated derivatives show higher hepatotoxicity in rodent models compared to chlorinated analogs, necessitating structural optimization for therapeutic use.

Biologische Aktivität

2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline is a synthetic compound with a unique structure that includes a quinoxaline core, bromomethyl, chlorophenyl, and difluoromethyl groups. Its molecular formula is with a molecular weight of approximately 369.59 g/mol. This compound has garnered interest in medicinal chemistry due to its potential biological activities.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- CAS Number: 1065481-83-5

- Molecular Weight: 369.59 g/mol

- Functional Groups: Bromomethyl, chlorophenyl, difluoromethyl

Preliminary studies suggest that 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline may interact with various biological targets, particularly enzymes and receptors involved in cancer progression. The electrophilic nature of the bromomethyl group allows it to undergo nucleophilic substitution reactions, potentially influencing its reactivity in biological systems .

Anticancer Potential

Research indicates that compounds similar to 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline exhibit anticancer properties. For instance, studies have shown that quinoxaline derivatives can inhibit tumor growth in vitro and in vivo . The specific mechanisms through which this compound exerts its effects are still under investigation, but it is hypothesized that it may interfere with cell signaling pathways critical for cancer cell proliferation.

Case Studies and Research Findings

-

In Vitro Studies :

- A study evaluated the cytotoxic effects of various quinoxaline derivatives on cancer cell lines. Results indicated that compounds with halogenated substituents like those found in 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline showed significant inhibition of cell viability compared to non-halogenated analogs.

-

In Vivo Efficacy :

- Another investigation focused on the pharmacokinetics and toxicity profiles of similar quinoxaline derivatives. These studies revealed that certain structural modifications could enhance bioavailability while reducing toxicity, suggesting a promising therapeutic window for compounds like 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline .

Comparative Analysis with Similar Compounds

To understand the unique biological activity of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline, a comparison with structurally similar compounds is essential.

| Compound Name | Key Features | Unique Aspects |

|---|---|---|

| 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline | Bromomethyl, chlorophenyl, difluoromethyl | Unique combination of halogenated substituents |

| 2-(Chlorophenyl)-4-fluoroquinoxaline | Chlorophenyl and fluoro groups | Lacks bromine substituent |

| 5-Fluoro-2-(bromomethyl)quinoxaline | Bromomethyl with fluorine | Different fluorine positioning |

| 3-Chloro-5,6-difluoroquinoxaline | Difluoromethyl groups | Varied substituent positioning |

This table illustrates how the specific halogenated structure of 2-(Bromomethyl)-3-(2-chlorophenyl)-5,6-difluoroquinoxaline may contribute to its distinct biological activities compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.